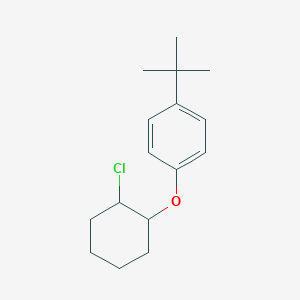
1-(tert-Butyl)-4-((2-chlorocyclohexyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-4-((2-chlorocyclohexyl)oxy)benzene is an organic compound that features a tert-butyl group attached to a benzene ring, which is further substituted with a 2-chlorocyclohexyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-((2-chlorocyclohexyl)oxy)benzene typically involves the reaction of 1-(tert-butyl)-4-hydroxybenzene with 2-chlorocyclohexyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-4-((2-chlorocyclohexyl)oxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chlorocyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-(tert-Butyl)-4-((2-chlorocyclohexyl)oxy)benzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-((2-chlorocyclohexyl)oxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in a biological setting, it may interact with cellular proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl)-4-hydroxybenzene: Lacks the chlorocyclohexyl group and has different reactivity and applications.
2-Chlorocyclohexanol: Contains the chlorocyclohexyl group but lacks the tert-butyl benzene moiety.
tert-Butylbenzene: A simpler compound with only the tert-butyl group attached to the benzene ring.
Uniqueness
1-(tert-Butyl)-4-((2-chlorocyclohexyl)oxy)benzene is unique due to the combination of the tert-butyl group, the ether linkage, and the chlorocyclohexyl group
Properties
Molecular Formula |
C16H23ClO |
|---|---|
Molecular Weight |
266.80 g/mol |
IUPAC Name |
1-tert-butyl-4-(2-chlorocyclohexyl)oxybenzene |
InChI |
InChI=1S/C16H23ClO/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15H,4-7H2,1-3H3 |
InChI Key |
XLWMMYNZEXEVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















